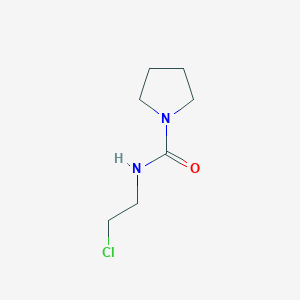
N'-(3,4-dimethylphenyl)-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N'-(3,4-dimethylphenyl)-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C22H26N6O and its molecular weight is 390.491. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Chemical Modifications
Compounds containing 1,3,5-triazine or morpholine units serve as key intermediates in organic synthesis. For example, the synthesis of dihydro-1,2,4-triazin-6(1H)-ones involves chemical modifications of 3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-ones, showcasing the versatility of triazine derivatives in generating sulfur-containing heterocycles through reactions with phosphorus pentasulfide (Collins, D. J., Hughes, T., & Johnson, W., 2000). Such transformations underscore the importance of triazine and morpholine derivatives in the construction of complex molecules.
Material Science and Polymer Chemistry
In material science, phenyl-1,3,5-triazine functional aromatic polyamides have been synthesized, exhibiting high thermal stability and solubility in organic solvents. These materials, characterized by their phenyl-1,3,5-triazine moieties, demonstrate the potential of triazine derivatives in engineering advanced polymers with desirable physical properties for industrial applications (Yu, G., et al., 2012).
Biological Applications and Sensing
Triazine derivatives, when functionalized appropriately, have been explored for biological applications, including as sensors. Rhenium(I) polypyridine complexes functionalized with diaminoaromatic moieties, for instance, have been developed as phosphorescent sensors for nitric oxide, highlighting the application of triazine derivatives in the design of molecular probes for biological and environmental monitoring (Choi, A. W.-T., et al., 2013).
Environmental Science
In environmental science, the removal of pesticides from wastewater using biosorbents has been investigated, with certain triazine derivatives serving as model compounds for studying adsorption mechanisms. This research illustrates the environmental relevance of triazine-based compounds in developing eco-friendly and efficient methods for water purification (Boudesocque, S., et al., 2008).
Properties
IUPAC Name |
2-N-(3,4-dimethylphenyl)-4-N-methyl-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O/c1-16-9-10-18(15-17(16)2)23-20-24-21(27(3)19-7-5-4-6-8-19)26-22(25-20)28-11-13-29-14-12-28/h4-10,15H,11-14H2,1-3H3,(H,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHKJRBHAPUPIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N(C)C3=CC=CC=C3)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(4-Fluorophenyl)sulfonyl]amino}-6-(pyrrolidinylsulfonyl)benzothiazole](/img/structure/B2474407.png)
![N-[3-(2-Methoxyphenyl)cyclobutyl]prop-2-enamide](/img/structure/B2474410.png)

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]adamantane-1-carboxamide](/img/structure/B2474415.png)







![7-(3,4-diethoxyphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2474427.png)
![3-((1-(Benzo[d][1,3]dioxole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2474429.png)
